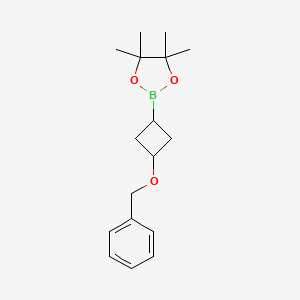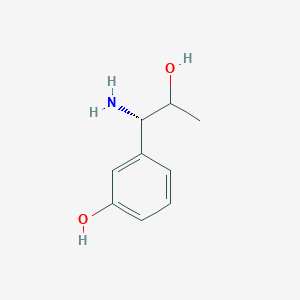
3-((1S)-1-Amino-2-hydroxypropyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1S)-1-Amino-2-hydroxypropyl)phenol: is an organic compound that features both phenolic and amino alcohol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1S)-1-Amino-2-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild conditions . This method is efficient and environmentally friendly, producing high yields of the desired phenolic compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic aromatic substitution, transition-metal catalyzed processes, and hydrolysis of diazo compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 3-((1S)-1-Amino-2-hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using strong oxidizing agents like Jones reagent or silver oxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Substitution: Phenols undergo electrophilic aromatic substitution reactions, such as nitration and bromination
Common Reagents and Conditions:
Oxidation: Jones reagent, silver oxide.
Reduction: Common reducing agents.
Substitution: Dilute nitric acid for nitration, bromine water for bromination.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: 2-nitrophenol, 4-nitrophenol, 2,4,6-tribromophenol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-((1S)-1-Amino-2-hydroxypropyl)phenol is used as a building block in organic synthesis due to its reactive phenolic and amino alcohol groups. It is involved in the synthesis of various complex molecules and polymers.
Biology and Medicine: . Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its phenolic group contributes to the stability and durability of these materials.
Wirkmechanismus
The mechanism of action of 3-((1S)-1-Amino-2-hydroxypropyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in redox reactions, acting as an antioxidant by neutralizing free radicals . The amino alcohol group can interact with enzymes and receptors, influencing biological processes such as cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Hydroquinone: A phenolic compound with two hydroxyl groups in the para position.
Catechol: A phenolic compound with two hydroxyl groups in the ortho position.
Uniqueness: 3-((1S)-1-Amino-2-hydroxypropyl)phenol is unique due to the presence of both phenolic and amino alcohol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
3-[(1S)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-6,9,11-12H,10H2,1H3/t6?,9-/m1/s1 |
InChI-Schlüssel |
KQFPTWJLTPOFAS-IOJJLOCKSA-N |
Isomerische SMILES |
CC([C@H](C1=CC(=CC=C1)O)N)O |
Kanonische SMILES |
CC(C(C1=CC(=CC=C1)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-1-[2-(trifluoromethyl)phenyl]acetone](/img/structure/B13044666.png)
![4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid](/img/structure/B13044674.png)
![2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hcl](/img/structure/B13044691.png)

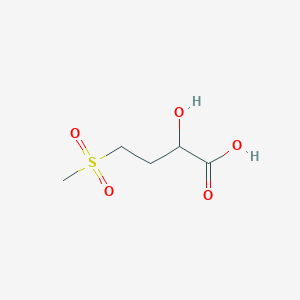
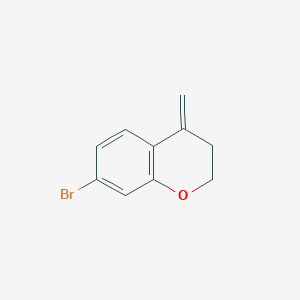

![Phenol, 3-[(cyclopentylamino)methyl]-, hcl](/img/structure/B13044727.png)
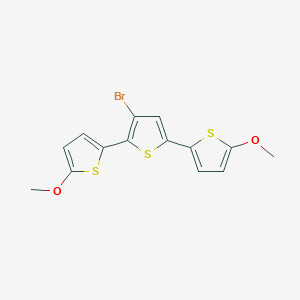

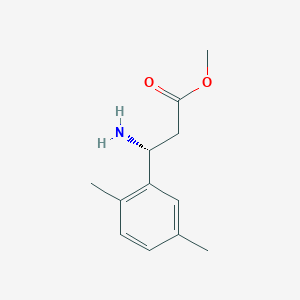
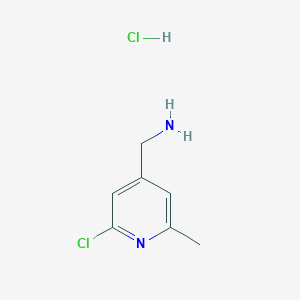
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
